
17,21-Dihydroxypregnenolone
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha,21-Dihydroxypregnenolone typically involves the hydroxylation of pregnenolone at the 17α and 21 positions. This process is catalyzed by the enzyme cytochrome P450 17α-hydroxylase (CYP17A1), which is present in the adrenal glands and gonads . The reaction conditions often require specific cofactors and optimal pH levels to ensure efficient hydroxylation.
Industrial Production Methods: Industrial production of 17alpha,21-Dihydroxypregnenolone may involve biotechnological approaches, utilizing microbial or enzymatic systems to achieve the desired hydroxylation. These methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications .
化学反応の分析
Types of Reactions: 17alpha,21-Dihydroxypregnenolone undergoes several types of chemical reactions, including:
Oxidation: Conversion to 17alpha,21-dihydroxyprogesterone.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of other functional groups at specific positions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions include various hydroxylated and reduced steroids, which have significant biological activities and are used in medical and research applications .
科学的研究の応用
Endocrinological Research
Congenital Adrenal Hyperplasia (CAH)
One of the primary applications of 17,21-DHP is in the context of congenital adrenal hyperplasia (CAH), particularly due to 21-hydroxylase deficiency. In CAH, there is an accumulation of steroid precursors such as 17-hydroxyprogesterone (17OHP) and 21-deoxycortisol due to impaired conversion pathways. Studies have shown that measuring levels of 17OHP is critical for diagnosing CAH, as it serves as a reliable marker for assessing adrenal function and the severity of the condition . The role of 17,21-DHP in this context is to provide insights into the adrenal steroidogenesis pathway and its dysregulation in patients with CAH.
Diagnostic Biomarker
Recent research indicates that 17,21-DHP could serve as a secondary analyte in newborn screening programs for CAH. The shift from using 17OHP to 21-deoxycortisol (21-deoxy) as a primary screening marker may help reduce false-positive rates and unnecessary follow-up tests . The correlation between these steroids highlights the potential for 17,21-DHP to enhance diagnostic accuracy.
Hormonal Regulation Studies
Feedback Mechanisms
The interaction of 17,21-DHP with the hypothalamic-pituitary-adrenal (HPA) axis has been studied to understand hormonal regulation better. Elevated levels of progestogens and androgens are often observed in patients with CAH due to feedback mechanisms that alter steroid production . Understanding how 17,21-DHP influences these pathways can lead to improved therapeutic strategies for managing hormonal imbalances.
Pharmacological Research
Potential Therapeutic Applications
Research into the pharmacological properties of 17,21-DHP has suggested its potential use as a therapeutic agent in managing conditions related to adrenal insufficiency. By modulating steroidogenesis or acting as a precursor for other bioactive steroids, it could help restore hormonal balance in patients with adrenal disorders .
Case Studies and Clinical Findings
Several case studies have highlighted the clinical relevance of monitoring 17OHP and its metabolites in patients with adrenal disorders. For instance:
- Case Study on CAH Management : A study involving patients with classic CAH demonstrated that monitoring serum levels of 17OHP allowed clinicians to adjust glucocorticoid therapy effectively to minimize adrenal crisis risks while maintaining adequate suppression of adrenal hyperactivity .
- Clinical Trials : Ongoing clinical trials are investigating the efficacy of treatments targeting pathways involving 17,21-DHP in managing non-classical forms of CAH and other related endocrine disorders.
Comparative Data Table
Application Area | Description | Key Findings/Implications |
---|---|---|
Endocrinology | Role in diagnosing CAH through measurement of steroid precursors | Reliable biomarker for adrenal function assessment |
Hormonal Regulation | Interaction with HPA axis influencing steroid production | Insights into feedback mechanisms affecting hormone levels |
Pharmacology | Potential therapeutic agent for adrenal insufficiency | May aid in restoring hormonal balance |
Clinical Case Studies | Monitoring levels in patients with CAH | Improved management strategies through targeted therapy |
作用機序
The mechanism of action of 17alpha,21-Dihydroxypregnenolone involves its conversion to active steroid hormones such as cortisol and corticosterone. This conversion is mediated by specific enzymes, including 21-hydroxylase and 11β-hydroxylase . These hormones then exert their effects by binding to glucocorticoid receptors and regulating gene expression, influencing various physiological processes such as metabolism, immune response, and stress response .
類似化合物との比較
17alpha-Hydroxypregnenolone: A precursor in the biosynthesis of dehydroepiandrosterone (DHEA) and other sex steroids.
21-Hydroxypregnenolone: Involved in the biosynthesis of mineralocorticoids and glucocorticoids.
Uniqueness: 17alpha,21-Dihydroxypregnenolone is unique due to its dual hydroxylation at the 17α and 21 positions, which allows it to serve as a key intermediate in the biosynthesis of both glucocorticoids and mineralocorticoids. This dual role distinguishes it from other similar compounds that may only participate in one pathway .
生物活性
17,21-Dihydroxypregnenolone, also known as 17α-hydroxypregnenolone, is a steroid hormone that plays a crucial role in the biosynthesis of adrenal steroids and sex hormones. It is synthesized from pregnenolone via hydroxylation at the C17 and C21 positions by specific cytochrome P450 enzymes. This compound is significant not only as a precursor in steroidogenesis but also as a neuromodulator in the central nervous system.
Biosynthesis and Metabolism
The biosynthesis of this compound occurs primarily in the adrenal glands and gonads. The initial step involves the conversion of cholesterol to pregnenolone, catalyzed by the enzyme cytochrome P450scc (CYP11A1). Pregnenolone is then converted to 17α-hydroxypregnenolone by CYP17A1 through hydroxylation at the C17 position. Subsequently, it can be further metabolized to dehydroepiandrosterone (DHEA) and other steroid hormones through the action of various enzymes such as 3α-hydroxysteroid dehydrogenase.
Key Metabolic Pathways
- Conversion Pathway :
- Pregnenolone → 17α-Hydroxypregnenolone (CYP17A1)
- 17α-Hydroxypregnenolone → DHEA (CYP17A1)
- Neuromodulatory Function :
- Acts in the central nervous system to modulate neuronal activity.
Hormonal Regulation
This compound is involved in the regulation of adrenal steroidogenesis. It serves as a substrate for further synthesis of glucocorticoids and mineralocorticoids, which are essential for stress response and electrolyte balance.
Role in Congenital Adrenal Hyperplasia (CAH)
In patients with CAH due to 21-hydroxylase deficiency, levels of 17α-hydroxypregnenolone are significantly elevated. This elevation can lead to hyperandrogenism, resulting in virilization in affected females. The measurement of this compound is crucial for diagnosing and managing CAH.
Diagnostic Marker
The concentration of 17α-hydroxypregnenolone is used as a diagnostic marker for various forms of CAH. Elevated levels indicate a block in steroidogenesis due to enzyme deficiencies.
Therapeutic Potential
Research suggests that modulating levels of 17α-hydroxypregnenolone may have therapeutic implications for conditions related to adrenal insufficiency and hormonal imbalances.
Case Studies
- Congenital Adrenal Hyperplasia : A study involving children with CAH showed that elevated levels of 17α-hydroxypregnenolone correlated with increased androgen levels, confirming its role as a biomarker for diagnosis and treatment monitoring .
- Neurological Effects : In animal models, administration of 17α-hydroxypregnenolone demonstrated neuroprotective effects against stress-induced damage, highlighting its potential role as a neuromodulator in neurodegenerative diseases .
Research Findings
Recent studies have focused on the enzymatic pathways involving CYP enzymes that regulate the conversion of steroid precursors into bioactive hormones. For instance, CYP21A2 plays a significant role in determining the metabolic fate of 17α-hydroxypregnenolone, influencing cortisol production .
Data Table: Comparison of Steroid Hormones
Compound | Role in Steroidogenesis | Clinical Significance |
---|---|---|
Pregnenolone | Precursor for all steroid hormones | Essential for overall steroid synthesis |
17α-Hydroxypregnenolone | Intermediate for DHEA and sex steroids | Elevated in CAH; used for diagnosis |
Dehydroepiandrosterone (DHEA) | Precursor for estrogens and androgens | Associated with aging and hormonal balance |
Cortisol | Glucocorticoid involved in stress response | Important for metabolic regulation |
特性
IUPAC Name |
1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3,14-17,22-23,25H,4-12H2,1-2H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHJGXQUDOYJAK-IYRCEVNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276254 | |
Record name | (3β)-3,17,21-Trihydroxypregn-5-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 17alpha,21-Dihydroxypregnenolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1167-48-2 | |
Record name | (3β)-3,17,21-Trihydroxypregn-5-en-20-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17, 21-Dihydroxypregnenolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001167482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3β)-3,17,21-Trihydroxypregn-5-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17,21-DIHYDROXYPREGNENOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1644H18038 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 17alpha,21-Dihydroxypregnenolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。